molecular formula C7H10N4O B2517624 4-amino-N,N-dimethylpyrimidine-2-carboxamide CAS No. 1852216-34-2

4-amino-N,N-dimethylpyrimidine-2-carboxamide

Cat. No.: B2517624
CAS No.: 1852216-34-2
M. Wt: 166.184
InChI Key: MOWJORAUCZUASO-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylpyrimidine-2-carboxamide is an organic compound with the molecular formula C7H10N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,N-dimethylpyrimidine-2-carboxamide typically involves the reaction of 4-amino-2-chloropyrimidine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents such as dimethylformamide or dimethyl sulfoxide can enhance the solubility of reactants and improve reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form 4-amino-N,N-dimethylpyrimidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly used.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-amino-N,N-dimethylpyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-N,N-dimethylpyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation.

Comparison with Similar Compounds

  • 4-Amino-N,N-dimethylpyridine-2-carboxamide
  • 4-Amino-N,N-dimethylpyrimidine
  • 4-Amino-N,N-dimethylpyrimidine-5-carboxamide

Comparison: 4-Amino-N,N-dimethylpyrimidine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyrimidine ring. This structural feature allows for diverse chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-amino-N,N-dimethylpyrimidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-11(2)7(12)6-9-4-3-5(8)10-6/h3-4H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJORAUCZUASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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